1H-1,2,3-BENZOTRIAZOL-1-YL(4-ETHOXYPHENYL)METHANONE
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Overview
Description
1H-Benzotriazol-1-yl(4-ethoxyphenyl)methanone is a chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound is characterized by the presence of a benzotriazole moiety attached to a 4-ethoxyphenyl group via a methanone linkage. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Preparation Methods
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL(4-ETHOXYPHENYL)METHANONE typically involves the reaction of 1H-benzotriazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a few hours . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1H-Benzotriazol-1-yl(4-ethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL(4-ETHOXYPHENYL)METHANONE involves its interaction with molecular targets, such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1H-Benzotriazol-1-yl(4-ethoxyphenyl)methanone can be compared with other benzotriazole derivatives, such as:
1-(4-Chlorobenzoyl)-1H-benzotriazole: This compound has a similar structure but with a chlorine substituent instead of an ethoxy group.
1-(Trimethylsilyl)benzotriazole: This derivative has a trimethylsilyl group, which imparts unique properties and reactivity compared to the ethoxy-substituted compound.
1H-Benzotriazole-1-methanol: This compound has a hydroxymethyl group, making it useful in different synthetic applications.
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
benzotriazol-1-yl-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-12-9-7-11(8-10-12)15(19)18-14-6-4-3-5-13(14)16-17-18/h3-10H,2H2,1H3 |
InChI Key |
GEIYGJHAIMUPEF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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